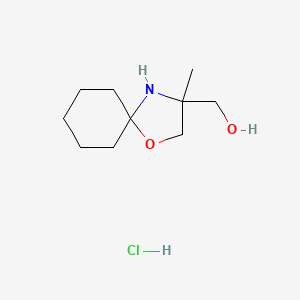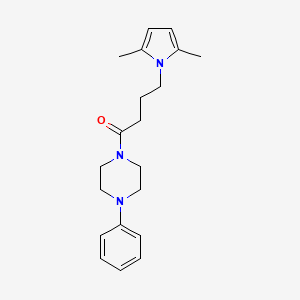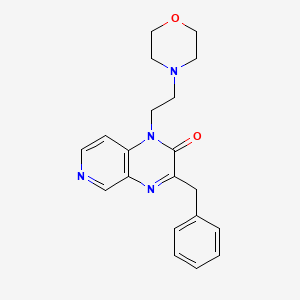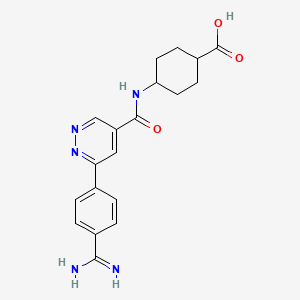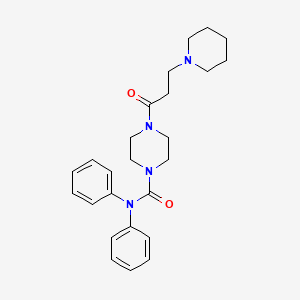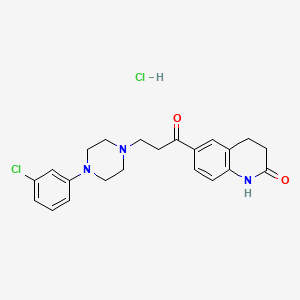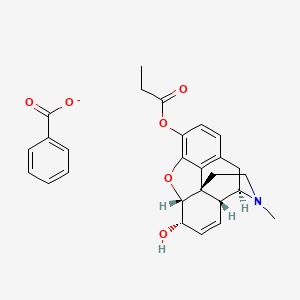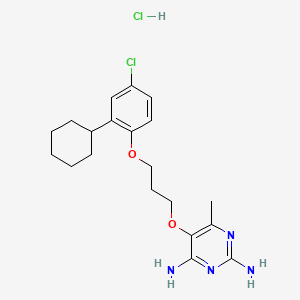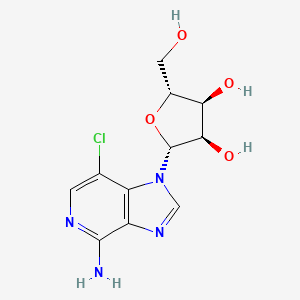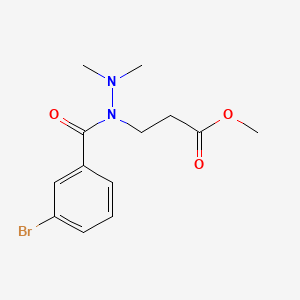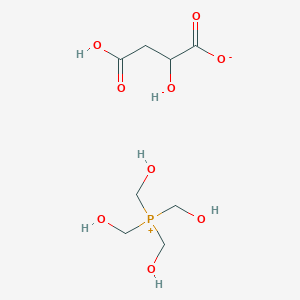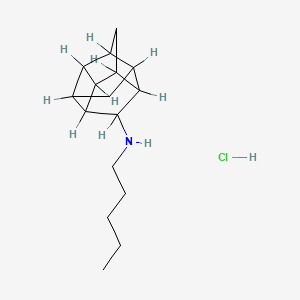
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Pentylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex polycyclic compound with a unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves multiple steps, starting from readily available precursors such as cyclopentadiene and 1,4-benzoquinone. The synthetic route includes:
Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form a Diels-Alder adduct.
Photo-cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition to form the pentacyclic structure.
Reduction: The intermediate is reduced using lithium aluminium hydride.
Hydrolysis: The product is hydrolyzed to remove protecting groups.
Huang-Minlon Reduction: The final reduction step yields the desired pentacyclic compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted reactions and solvent-free conditions can improve yields and reaction times . Catalysts such as sulphated zirconia and hydrotalcites are employed to enhance the efficiency of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketone derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products
Oxidation: Diketone derivatives.
Reduction: Alcohol and amine derivatives.
Substitution: Various substituted pentacyclic compounds.
Aplicaciones Científicas De Investigación
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
High-Energy Fuels: The compound is used as an additive to enhance the energy content of liquid hydrocarbon fuels.
Pharmaceuticals: It serves as a key intermediate in the synthesis of anti-influenza and anti-inflammatory drugs.
Materials Science: The unique cage structure makes it useful in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with molecular targets through its polycyclic structure. The compound can interact with enzymes and receptors, modulating their activity. In pharmaceuticals, it acts by inhibiting specific pathways involved in inflammation and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: A precursor in the synthesis of the target compound.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: An oxidized derivative with similar structural features.
Uniqueness
8-(Pentylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its pentylamino group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
136375-85-4 |
|---|---|
Fórmula molecular |
C16H26ClN |
Peso molecular |
267.84 g/mol |
Nombre IUPAC |
N-pentylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C16H25N.ClH/c1-2-3-4-5-17-16-13-9-7-10-12-8(9)6-11(13)14(12)15(10)16;/h8-17H,2-7H2,1H3;1H |
Clave InChI |
WMOZPULTPNRONM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1C2C3CC4C1C5C2CC3C45.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


